molecular formula C8H12N2OS B2920223 N,N-dimethylbenzenesulfonoimidamide CAS No. 69726-86-9

N,N-dimethylbenzenesulfonoimidamide

Cat. No.: B2920223
CAS No.: 69726-86-9
M. Wt: 184.26
InChI Key: GBYIDZXKVPVBPS-UHFFFAOYSA-N
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Description

N,N-dimethylbenzenesulfonoimidamide is an organosulfur compound that belongs to the class of sulfonimidamides These compounds are characterized by the presence of a sulfonyl group (SO2) attached to an imidamide group (N=NH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethylbenzenesulfonoimidamide typically involves the reaction of benzenesulfonyl chloride with N,N-dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:

C6H5SO2Cl+(CH3)2NHC6H5SO2N(CH3)2+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{(CH}_3\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{N}(\text{CH}_3\text{)}_2 + \text{HCl} C6​H5​SO2​Cl+(CH3​)2​NH→C6​H5​SO2​N(CH3​)2​+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethylbenzenesulfonoimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted sulfonyl compounds.

Scientific Research Applications

N,N-dimethylbenzenesulfonoimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

N,N-dimethylbenzenesulfonoimidamide can be compared with other sulfonimidamides and sulfonamides:

    Sulfonimidamides: These compounds share a similar sulfonyl-imidamide structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Sulfonamides: While sulfonamides contain a sulfonyl group attached to an amide, sulfonimidamides have an imidamide group, making them more reactive and versatile in chemical reactions.

Comparison with Similar Compounds

  • Benzenesulfonamide
  • N,N-dimethylsulfonamide
  • Sulfoximine derivatives

Properties

IUPAC Name

N-methyl-N-(phenylsulfonimidoyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS/c1-10(2)12(9,11)8-6-4-3-5-7-8/h3-7,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYIDZXKVPVBPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69726-86-9
Record name N,N-dimethylbenzenesulfonoimidamide
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